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Compound of Interest

Compound Name: SB-272183

Cat. No.: B1680823 Get Quote

SB-272183 is a potent and selective ligand for the serotonin 5-HT1A, 5-HT1B, and 5-HT1D

receptors. Developed by scientists at SmithKline Beecham (now GlaxoSmithKline), this

compound was characterized as a partial agonist at human recombinant 5-HT1A, 5-HT1B, and

5-HT1D receptors but, more significantly, as an antagonist at these receptors in native tissue

preparations. This dual characteristic, particularly its antagonist activity at key presynaptic

autoreceptors, positioned SB-272183 as a research tool for investigating the roles of these

receptors in the central nervous system and as a potential lead for the development of novel

therapeutics, particularly for mood disorders like depression.

Despite its interesting pharmacological profile, publicly available information regarding the full

development of SB-272183 is limited. The primary data originates from a 2001 publication in

the British Journal of Pharmacology by Watson et al. Information regarding its synthesis,

comprehensive structure-activity relationship (SAR) studies, preclinical pharmacokinetics,

toxicology, and any progression into clinical trials is not readily available in the public domain,

suggesting its development may not have advanced beyond early-stage research.

Pharmacological Profile
The key pharmacological characteristics of SB-272183 are summarized in the tables below,

based on the data from Watson et al. (2001).

Table 1: Receptor Binding Affinity of SB-272183
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Receptor Subtype Species pKi (mean ± S.E.M.)

5-HT1A Human 8.0 ± 0.1

5-HT1B Human 8.1 ± 0.1

5-HT1D Human 8.7 ± 0.1

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a

ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Functional Activity of SB-272183 at
Recombinant Human Receptors

Receptor
Subtype

Assay Activity Type
Intrinsic
Activity (vs. 5-
HT)

pA2
(Antagonist
Activity)

5-HT1A
[35S]-GTPγS

Binding
Partial Agonist 0.4 ± 0.1 8.2 ± 0.2

5-HT1B
[35S]-GTPγS

Binding
Partial Agonist 0.4 ± 0.0 8.5 ± 0.1

5-HT1D
[35S]-GTPγS

Binding
Partial Agonist 0.8 ± 0.1 Not Determined

Intrinsic activity represents the ability of a drug to elicit a response upon binding to a receptor,

relative to the endogenous agonist (5-HT). A value of 1 indicates a full agonist, while 0

indicates a silent antagonist. pA2 is the negative logarithm of the molar concentration of an

antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Table 3: Antagonist Activity of SB-272183 in Native
Tissue
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Assay Tissue Preparation Measured Effect Apparent pKb

Electrophysiology
Rat Dorsal Raphe

Slices

Attenuation of (+)-8-

OH-DPAT-induced

inhibition of cell firing

7.1

Fast Cyclic

Voltammetry

Rat Dorsal Raphe

Nucleus

Blockade of

sumatriptan-induced

inhibition of 5-HT

efflux

7.2

Apparent pKb is a measure of the potency of an antagonist in a functional assay.

Mechanism of Action and Signaling Pathways
SB-272183 interacts with 5-HT1A, 5-HT1B, and 5-HT1D receptors, which are G-protein

coupled receptors (GPCRs). These receptors are coupled to inhibitory Gi/Go proteins. Upon

activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as opening

G-protein-gated inwardly rectifying potassium (GIRK) channels.

As an antagonist in native tissues, SB-272183 blocks the binding of the endogenous agonist

serotonin (5-HT) to these receptors, thereby preventing the downstream inhibitory signaling

cascade. This is particularly relevant at presynaptic autoreceptors (5-HT1A and 5-HT1B/1D),

where antagonism can lead to an increase in serotonin release.
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Caption: Antagonistic action of SB-272183 at presynaptic 5-HT autoreceptors.

Experimental Protocols
Detailed methodologies for the key experiments are crucial for understanding the

pharmacological profile of SB-272183.

Radioligand Binding Assays
Objective: To determine the binding affinity of SB-272183 for human 5-HT1A, 5-HT1B, and

5-HT1D receptors.

Methodology:

Membranes from cells stably expressing the recombinant human receptor subtypes were

prepared.

Radioligands ([3H]-8-OH-DPAT for 5-HT1A, [125I]-GTI for 5-HT1B, and [3H]-5-HT for 5-

HT1D) were incubated with the cell membranes in the presence of varying concentrations

of SB-272183.
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Non-specific binding was determined in the presence of a high concentration of a non-

radiolabeled competing ligand (e.g., 5-HT).

After incubation, the membranes were filtered and washed to separate bound from free

radioligand.

The amount of radioactivity bound to the membranes was quantified by liquid scintillation

counting.

IC50 values (the concentration of SB-272183 that inhibits 50% of specific radioligand

binding) were calculated and then converted to Ki values using the Cheng-Prusoff

equation.

[35S]-GTPγS Binding Assays
Objective: To determine the functional activity (agonist or antagonist) of SB-272183 at

recombinant human 5-HT1A, 5-HT1B, and 5-HT1D receptors.

Methodology:

Cell membranes expressing the receptor of interest were incubated with GDP, [35S]-

GTPγS, and varying concentrations of SB-272183 (for agonist activity) or a fixed

concentration of 5-HT in the presence of varying concentrations of SB-272183 (for

antagonist activity).

The binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins upon

receptor activation was measured.

The reaction was terminated, and the membranes were filtered.

The amount of bound [35S]-GTPγS was determined by scintillation counting.

For agonist activity, the stimulation of [35S]-GTPγS binding was compared to that

produced by 5-HT to determine intrinsic activity.

For antagonist activity, the ability of SB-272183 to inhibit 5-HT-stimulated [35S]-GTPγS

binding was used to calculate pA2 values.
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Caption: Workflow for the [35S]-GTPγS binding assay.

Electrophysiology
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Objective: To assess the functional activity of SB-272183 at native 5-HT1A autoreceptors in

the dorsal raphe nucleus.

Methodology:

Brain slices containing the dorsal raphe nucleus were prepared from rats.

Extracellular recordings of the firing rate of serotonergic neurons were made using

microelectrodes.

SB-272183 was applied to the brain slice to determine its effect on the basal firing rate.

The 5-HT1A receptor agonist (+)-8-OH-DPAT was applied to inhibit neuronal firing.

SB-272183 was then co-applied with (+)-8-OH-DPAT to determine if it could antagonize

the inhibitory effect of the agonist.

The concentration-dependent antagonism was used to calculate an apparent pKb value.

Fast Cyclic Voltammetry
Objective: To measure the effect of SB-272183 on serotonin efflux in the dorsal raphe

nucleus.

Methodology:

Carbon fiber microelectrodes were implanted into the dorsal raphe nucleus of

anesthetized rats.

Fast cyclic voltammetry was used to measure real-time changes in extracellular serotonin

concentrations.

The 5-HT1B/1D receptor agonist sumatriptan was administered to inhibit serotonin efflux.

SB-272183 was then administered to determine its ability to block the inhibitory effect of

sumatriptan.

The antagonist potency was quantified as an apparent pKb.
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Synthesis and Structure-Activity Relationship (SAR)
Detailed information regarding the chemical synthesis of SB-272183 (5-Chloro-2,3-dihydro-6-

[4-methylpiperazin-1-yl]-1H-indole) and the structure-activity relationships that led to its

discovery is not available in the peer-reviewed scientific literature. Patent applications that

might contain this information could not be definitively identified. General synthetic routes for

similar indolylpiperazine derivatives often involve multi-step sequences, but the specific

pathway for SB-272183 has not been published.

Preclinical and Clinical Development
There is no publicly available data on the preclinical development of SB-272183, including its

pharmacokinetic profile (absorption, distribution, metabolism, and excretion), toxicology

studies, or in vivo efficacy in animal models of disease. Furthermore, there is no record of SB-
272183 entering clinical trials. This suggests that the compound likely remained a valuable

research tool for in vitro and ex vivo studies but did not proceed further in the drug

development pipeline.

Conclusion
SB-272183 is a well-characterized in vitro pharmacological tool with high affinity for 5-HT1A, 5-

HT1B, and 5-HT1D receptors, acting as an antagonist in native tissues. This profile made it a

significant compound for elucidating the role of these serotonergic autoreceptors. However, the

lack of published data on its synthesis, SAR, and further development indicates that its

progression towards a clinical candidate was likely halted at an early stage. The information

presented in this guide is based on the available scientific literature and highlights both the

known pharmacological properties and the significant gaps in the developmental history of SB-
272183.

To cite this document: BenchChem. [The Discovery and Development of SB-272183: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680823#discovery-and-development-of-sb-272183]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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